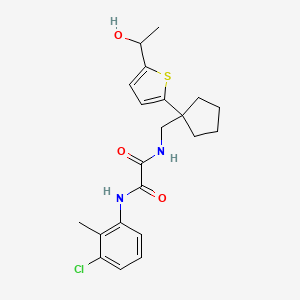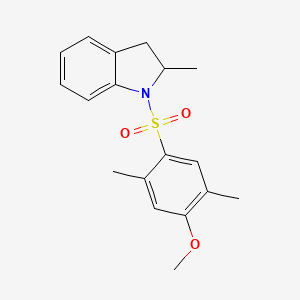![molecular formula C13H12F2N4O3S B2706203 N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 326004-19-7](/img/structure/B2706203.png)
N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has a difluoromethoxy group attached to a phenyl ring, which is then linked to a 1,2,4-triazine ring via a sulfanyl group and an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the difluoromethoxy group could be introduced via a reaction with difluoromethoxybenzene .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl and 1,2,4-triazine rings would likely contribute to the compound’s rigidity, while the difluoromethoxy, sulfanyl, and acetamide groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the acetamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethoxy group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Applications De Recherche Scientifique
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics and pharmacodynamics of compounds similar to N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is crucial in scientific research. For example, ketamine, a well-known analgesic and anesthetic, has been studied extensively for its pharmacokinetic properties, revealing that its metabolism involves oxidative processes primarily by cytochrome P450 enzymes. Such insights are invaluable for developing new drugs with improved efficacy and reduced toxicity (Peltoniemi et al., 2016).
Therapeutic Mechanisms in Pain and Depression
Research on compounds like acetaminophen (paracetamol) has shed light on novel mechanisms of action, such as the metabolization to N-acylphenolamine (AM404), which acts on specific receptors in the brain and spinal cord to induce analgesia. This highlights the complex pathways through which similar compounds might exert their therapeutic effects, offering potential avenues for the application of N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide in treating pain or depression (Ohashi & Kohno, 2020).
Antimicrobial and Environmental Applications
Some compounds with complex chemical structures have been investigated for their antimicrobial properties and environmental persistence. For instance, the degradation and environmental fate of polyfluoroalkyl chemicals have been reviewed, indicating the potential for similar compounds to undergo microbial degradation, which could have implications for their use in environmental cleanup or as antimicrobial agents (Liu & Mejia Avendaño, 2013).
Antioxidant Properties
The study of antioxidants is another area where compounds like N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide might find application. Research on determining antioxidant activity and the mechanisms through which antioxidants operate can provide insights into how similar compounds could be used to mitigate oxidative stress-related conditions (Munteanu & Apetrei, 2021).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O3S/c1-7-11(21)17-13(19-18-7)23-6-10(20)16-8-2-4-9(5-3-8)22-12(14)15/h2-5,12H,6H2,1H3,(H,16,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOCFGSLRWXKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2706124.png)


![2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2706127.png)





![4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]pyridin-4-yl]benzamide](/img/structure/B2706137.png)
![2-Chloro-1-(6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2706138.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2706139.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2706143.png)